molecular formula C11H10O6 B1296522 3,5-Diacetoxybenzoic acid CAS No. 35354-29-1

3,5-Diacetoxybenzoic acid

Cat. No. B1296522
M. Wt: 238.19 g/mol
InChI Key: QBTDQJMLMVEUTQ-UHFFFAOYSA-N
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Patent
US08642800B2

Procedure details

A 250 ml three-necked flask with magnetic stirrer, thermometer and condenser was charged with 15.4 g (64.7 mmol) of 3,5-diacetoxybenzoic acid, 10 ml of thionyl chloride and 80 ml of CH2Cl2. The mixture was refluxed for 3-5 hours. Then the solvent and remaining thionyl chloride were distilled off. Fresh CH2Cl2 was added and distilled off again. The crude solid was dissolved in 120 ml toluene, and the solution was filtered. Evaporated the solvent out and dried the product at room temperature under 1 mbar. 16.3 g of 3,5-diacetoxybenzoyl chloride were obtained as a white solid. The yield was 98.2%.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:14][C:15](=[O:17])[CH3:16])[CH:13]=1)[C:8](O)=[O:9])(=[O:3])[CH3:2].S(Cl)([Cl:20])=O>C(Cl)Cl>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([O:14][C:15](=[O:17])[CH3:16])[CH:13]=1)[C:8]([Cl:20])=[O:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1)OC(C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3-5 hours
Duration
4 (± 1) h
DISTILLATION
Type
DISTILLATION
Details
were distilled off
ADDITION
Type
ADDITION
Details
Fresh CH2Cl2 was added
DISTILLATION
Type
DISTILLATION
Details
distilled off again
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in 120 ml toluene
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
Evaporated the solvent out
CUSTOM
Type
CUSTOM
Details
dried the product at room temperature under 1 mbar

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C(=O)Cl)C=C(C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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